molecular formula C23H28N4O5 B10987018 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{4-[2-(dimethylamino)ethoxy]phenyl}acetamide

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{4-[2-(dimethylamino)ethoxy]phenyl}acetamide

Katalognummer: B10987018
Molekulargewicht: 440.5 g/mol
InChI-Schlüssel: CHFZVKSDTMSOOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL)-N-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}ACETAMIDE is a complex organic compound with a quinazolinone core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as methoxy, dimethylamino, and acetamide, contributes to its diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL)-N-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinone with 4-(2-dimethylaminoethoxy)benzylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL)-N-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the acetamide group.

    Substitution: The methoxy and dimethylamino groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-(6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL)-N-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL)-N-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it could interfere with DNA replication or protein synthesis, resulting in antiproliferative effects on cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    6,7-Dimethoxyquinazolin-2,4-dion: Diese Verbindung teilt den Quinazolin-Kern und die Methoxygruppen, aber ihr fehlen die Acetamid- und Dimethylaminoethoxyphenylgruppen.

    2,4-Dihydroxy-6,7-dimethoxyquinazolin: Ähnliche Struktur, aber mit Hydroxylgruppen anstelle der Acetamid-Einheit.

    Doxazosin: Ein Quinazolin-Derivat, das als Antihypertensivum verwendet wird und einige strukturelle Ähnlichkeiten aufweist.

Einzigartigkeit

N-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Insbesondere das Vorhandensein der Dimethylaminoethoxyphenylgruppe erhöht sein Potenzial für die Rezeptorbindung und Enzyminhibition, was es zu einer wertvollen Verbindung für Forschung und therapeutische Anwendungen macht.

Eigenschaften

Molekularformel

C23H28N4O5

Molekulargewicht

440.5 g/mol

IUPAC-Name

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-[4-[2-(dimethylamino)ethoxy]phenyl]acetamide

InChI

InChI=1S/C23H28N4O5/c1-15-24-19-13-21(31-5)20(30-4)12-18(19)23(29)27(15)14-22(28)25-16-6-8-17(9-7-16)32-11-10-26(2)3/h6-9,12-13H,10-11,14H2,1-5H3,(H,25,28)

InChI-Schlüssel

CHFZVKSDTMSOOA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NC3=CC=C(C=C3)OCCN(C)C)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.